molecular formula C12H18O B1666566 Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)-(9CI) CAS No. 14860-89-0

Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)-(9CI)

Cat. No. B1666566
CAS RN: 14860-89-0
M. Wt: 178.27 g/mol
InChI Key: GCFSLINNKUVOJH-UHFFFAOYSA-N
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Description

Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)- (9CI) is a bioactive chemical.

Scientific Research Applications

  • Chemistry and Pharmacology : A study by Jacobson et al. (1987) focused on the synthesis and evaluation of compounds related to Benzenemethanol, particularly 2,5-Dimethyl-2'-hydroxy-9 alpha-(3-methylbutyl)-6,7-benzomorphan, for their biochemical and pharmacological properties. They explored the opioid receptor affinity and antinociceptive effects of these compounds, which could have implications in pain management research (Jacobson et al., 1987).

  • Organic Synthesis and Catalysis : Research by Jones et al. (2013) delved into the tautomerism and metal complexation of 2-acylmethyl-2-oxazolines. Their study includes the characterization of α-[(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methylene]benzenemethanol and its interactions with metals, which could have applications in organic synthesis and catalytic processes (Jones et al., 2013).

  • Catalysis and Zeolite Research : Martinez‐Espin et al. (2017) investigated the reactivity of benzene with methanol and dimethyl ether over different zeolite catalysts. This study provides insights into the catalytic processes involving benzene and methanol, which are significant in petrochemical industries (Martinez‐Espin et al., 2017).

  • Coordination Chemistry and Ligand Behavior : The study by Dhakshinamoorthy et al. (2010) on Metal Organic Frameworks (MOFs) used compounds related to Benzenemethanol for selective N-methylation of aromatic primary amines. Their findings contribute to the understanding of MOFs in catalysis and potential applications in green chemistry (Dhakshinamoorthy et al., 2010).

  • Environmental and Agricultural Applications : Research by Bauske et al. (1994) explored the use of botanical aromatic compounds, including α-terpineol (α,α,4-trimethyl-3-cyclohexene-1-methanol), for managing Meloidogyne incognita in cotton. This demonstrates an application in sustainable agriculture and pest management (Bauske et al., 1994).

properties

IUPAC Name

2-(3-propan-2-ylphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-9(2)10-6-5-7-11(8-10)12(3,4)13/h5-9,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFSLINNKUVOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164034
Record name Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Hydroxydiisopropylbenzene

CAS RN

14860-89-0
Record name α,α-Dimethyl-3-(1-methylethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14860-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, alpha,alpha-dimethyl-m-isopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014860890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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